3-Fluoro-1-butene
Description
3-Fluoro-1-butene (C₄H₇F) is a fluorinated alkene characterized by a fluorine substituent at the third carbon of the 1-butene backbone. Its structural isomerism and conformational stability have been extensively studied. Infrared spectroscopy reveals two primary conformers: HE (hydrogen eclipsing the double bond) and FE (fluorine eclipsing the double bond), with HE being the most stable. The enthalpy difference between HE and FE is 250 ± 17 cal/mol, while the HE and ME (methyl-eclipsed) conformers differ by 835 ± 15 cal/mol . The asymmetric torsional fundamentals for HE and FE are observed at 88.7 cm⁻¹ and 105.9 cm⁻¹, respectively, indicating distinct vibrational profiles due to fluorine’s electronegativity and steric effects .
Properties
CAS No. |
53731-19-4 |
|---|---|
Molecular Formula |
C4H7F |
Molecular Weight |
74.10 g/mol |
IUPAC Name |
3-fluorobut-1-ene |
InChI |
InChI=1S/C4H7F/c1-3-4(2)5/h3-4H,1H2,2H3 |
InChI Key |
QFGLWXVQAHHQEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
3-Fluoro-1-butene can be synthesized through several methods. One common approach involves the fluorination of crotyl alcohol using (diethylamino)sulfur trifluoride . The reaction typically requires controlled conditions, including low temperatures and low-pressure vacuum fractionation, to ensure the purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale fluorination reactors. These reactors are designed to handle the exothermic nature of fluorination reactions and ensure the safe handling of fluorinating agents. The process may also include purification steps such as distillation and crystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-1-butene undergoes various chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the fluorine atom with a nucleophile.
Elimination Reactions: These reactions result in the formation of alkenes by the removal of a hydrogen atom and a leaving group.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Addition Reactions: Halogens (e.g., bromine) and hydrogen halides (e.g., hydrogen chloride) under mild conditions.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers depending on the nucleophile used.
Elimination Reactions: Formation of butenes with different degrees of unsaturation.
Addition Reactions: Formation of dihalides or halohydrins.
Scientific Research Applications
3-Fluoro-1-butene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules, particularly in the context of fluorinated drug development.
Medicine: Investigated for its potential use in the synthesis of pharmaceuticals, especially those requiring fluorine atoms for enhanced biological activity.
Mechanism of Action
The mechanism of action of 3-Fluoro-1-butene in chemical reactions involves the interaction of its double bond and fluorine atom with various reagents. The fluorine atom, being highly electronegative, influences the electron density distribution in the molecule, making it more reactive towards nucleophiles and electrophiles. The double bond provides a site for addition reactions, while the fluorine atom can act as a leaving group in substitution reactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
3-Chloro-1-butene
Structure and Properties :
3-Chloro-1-butene (C₄H₇Cl) replaces fluorine with chlorine at the third carbon. It is a clear, colorless liquid, contrasting with 3-fluoro-1-butene’s likely lower boiling point due to fluorine’s smaller atomic size and weaker van der Waals interactions .
Reactivity and Applications: Chlorine’s larger size and polarizability make 3-chloro-1-butene more reactive in nucleophilic substitutions compared to its fluoro analog. It serves as a precursor for compounds like methallyl acetate and 5-ethylidene-2-norbornene, highlighting its utility in polymer and organic synthesis .
1,2,3,4,4,4-Hexafluoro-1-iodo-3-(trifluoromethyl)-1-butene
Structure and Halogen Effects :
This compound (C₅HF₉I) features multiple electronegative substituents: six fluorines, one iodine, and a trifluoromethyl group. The extensive halogenation dramatically increases molecular weight (354.05 g/mol) and boiling point compared to this compound .
Reactivity :
The presence of iodine and trifluoromethyl groups enhances susceptibility to elimination and radical reactions. Such polyhalogenated alkenes are valuable in agrochemical and pharmaceutical synthesis, where fluorine’s bioisosteric effects improve compound stability and bioavailability .
Other Butene Derivatives
- (E)-1-Bromo-2-butene : Positional isomerism (bromine at C1 vs. fluorine at C3) and trans-configuration influence dipole moments and reactivity in Diels-Alder reactions .
- 3-BUTEN-2-ONE derivatives : Ketone-containing analogs (e.g., 4-(6-chloro-3-pyridinyl)-1,1,1-trifluoro-3-buten-2-one) exhibit distinct electronic properties due to carbonyl groups, enabling applications in ligand design and catalysis .
Data Table: Comparative Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
